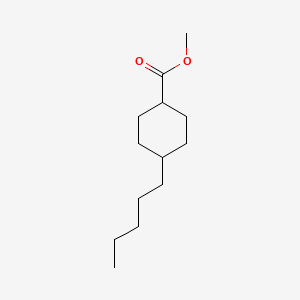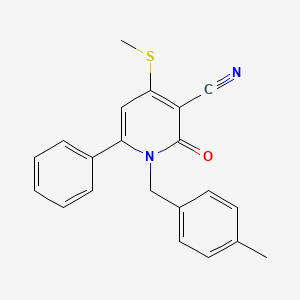
1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile" is a pyridine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Pyridine derivatives are often synthesized for their potential use as chemotherapeutic agents, as well as for their inotropic activity, which refers to the strength of muscle contraction, in the context of cardiotonic agents .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One approach is the three-component condensation reaction, which involves the use of ammonia, carbonyl-substituted compounds, and CN acids or aromatic ketones. This method has been utilized to produce a series of pyridine derivatives with different substituents, demonstrating the versatility of this synthetic route . Another method involves the transformation of 4-oxoalkane tetracarbonitriles using specific reagents to yield bis(pyrrole) derivatives, showcasing the adaptability of pyridine chemistry for creating complex structures .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using spectroscopic techniques such as FT-IR and FT-Raman, as well as X-ray crystallography. These techniques allow for the determination of equilibrium geometry, vibrational wave numbers, and the overall conformation of the molecule. For instance, X-ray analysis has been used to confirm the structure of a tris-sulfonyl derivative of a pyridine compound . Additionally, computational methods like density functional theory (DFT) can predict the electronic properties, such as HOMO-LUMO gaps, and provide insight into the stability of the molecule through NBO analysis .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, which can alter their structure and function. For example, the interaction with different reagents can lead to the formation of new functional groups or the introduction of sulfur atoms into the pyridine ring, resulting in compounds with different properties and potential applications . The reactivity of these compounds is crucial for their potential use in medicinal chemistry, as it allows for the modification of the molecule to achieve desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of electron-withdrawing or electron-donating groups can impact the compound's reactivity and interaction with biological targets. Theoretical predictions of nonlinear optical behavior and molecular docking studies can also provide valuable information about the potential applications of these compounds, such as their use as anti-diabetic agents .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a part of various synthesized compounds with potential applications in scientific research. For instance, it is synthesized effectively by the reaction of 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes and cyanoacetamide under different conditions, leading to the production of 5-Aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles and 5-aroyl-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles (Mathews et al., 2008). Such reactions highlight the versatility of this compound in synthesizing pyridine derivatives, which are of significant interest in medicinal chemistry and material science.
Applications in Heterocyclic Chemistry
This compound is also pivotal in the synthesis of new series of pyridine and fused pyridine derivatives. The reactivity of similar compounds has been explored in various chemical reactions, leading to the production of diverse heterocyclic compounds with potential applications in drug discovery and development. For example, the reaction of related compounds with arylidene malononitrile afforded isoquinoline derivatives, showcasing the compound's utility in constructing complex heterocyclic frameworks (Al-Issa, 2012).
Role in Organic Synthesis
The compound and its derivatives play a crucial role in organic synthesis, serving as intermediates in the synthesis of various organic molecules. Their reactivity and structural features make them valuable in the construction of complex organic compounds, contributing to advancements in synthetic organic chemistry. Studies have demonstrated their use in the synthesis of novel thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and other pyridine derivatives, further emphasizing their importance in organic synthesis (Abdelriheem et al., 2015).
Structural and Biological Studies
Moreover, the compound has been subject to structural and biological studies, revealing its potential in the development of new materials and bioactive molecules. For instance, the crystal structure and biological activities of related compounds have been determined, offering insights into their structural properties and potential applications in medicinal chemistry (Mo et al., 2007).
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-8-10-16(11-9-15)14-23-19(17-6-4-3-5-7-17)12-20(25-2)18(13-22)21(23)24/h3-12H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONAPNFCXJFJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3013410.png)
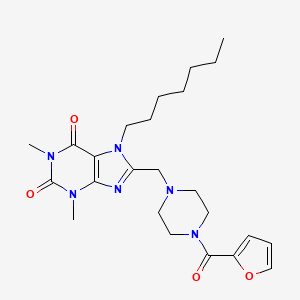
![3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3013413.png)
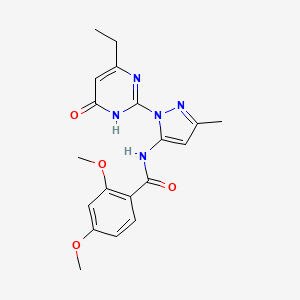
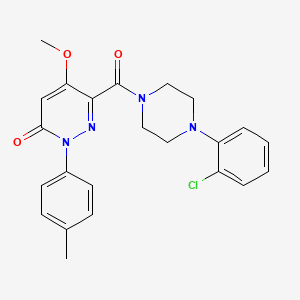
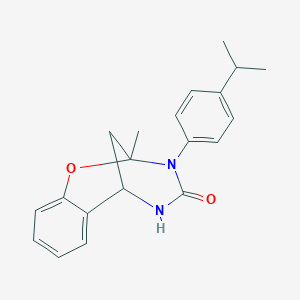
![2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide](/img/structure/B3013419.png)

![6-(4-chlorobenzyl)-2-ethyl-5-((2-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3013421.png)
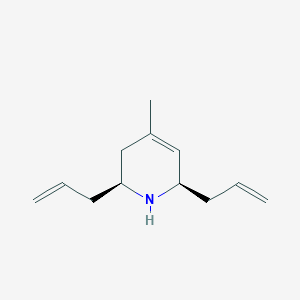
![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)
![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)
